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isothiocyanate

Cat. No.: B149028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-TRITC

(Tetramethylrhodamine-5-isothiocyanate) for the fluorescent labeling of nucleic acid probes

and their application in in-situ hybridization (ISH) experiments. This document outlines the

principles of 5-TRITC labeling, detailed experimental protocols, and data presentation for

effective results.

Introduction to 5-TRITC in In Situ Hybridization
Fluorescence in situ hybridization (FISH) is a powerful technique that allows for the

visualization of specific DNA or RNA sequences within the context of the cell or tissue. The

choice of fluorophore is critical for the sensitivity and specificity of the assay. 5-TRITC is an

amine-reactive fluorescent dye that belongs to the rhodamine family. It produces a bright

orange-red fluorescence, making it a suitable candidate for ISH applications.[1][2][3] Its

isothiocyanate group readily reacts with primary amines to form stable thiourea bonds,

enabling the covalent labeling of amine-modified nucleic acid probes.[1]
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Property Value Reference

Excitation Maximum (Ex) ~553-555 nm [1][2]

Emission Maximum (Em) ~575-580 nm [1][2]

Color Bright Red-Orange [1]

Reactive Group Isothiocyanate [1]

Reactivity Primary Amines [1]

Experimental Protocols
I. Labeling of Oligonucleotide Probes with 5-TRITC
This protocol describes the labeling of amine-modified oligonucleotide probes with 5-TRITC.

This is a two-step process involving the synthesis of an amine-modified probe and the

subsequent coupling with the 5-TRITC dye.

A. Materials:

Amine-modified oligonucleotide probe

5-TRITC (Tetramethylrhodamine-5-isothiocyanate)

Anhydrous Dimethyl Sulfoxide (DMSO)

0.2 M Sodium Bicarbonate buffer (pH 9.0)

Nuclease-free water

Ethanol

3 M Sodium Acetate

Gel filtration column (e.g., Sephadex G-25)

B. Protocol:
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Probe Preparation: Resuspend the amine-modified oligonucleotide probe in nuclease-free

water to a final concentration of 1 mg/mL.

Dye Preparation: Immediately before use, dissolve 5-TRITC in anhydrous DMSO to a

concentration of 10 mg/mL. Protect from light.

Labeling Reaction:

In a microcentrifuge tube, combine the following:

50 µL of the amine-modified oligonucleotide probe solution

50 µL of 0.2 M Sodium Bicarbonate buffer (pH 9.0)

10 µL of the 5-TRITC solution

Vortex briefly to mix.

Incubate the reaction for 2-4 hours at room temperature in the dark with gentle agitation.

Purification of the Labeled Probe:

To remove unconjugated 5-TRITC, purify the labeled probe using ethanol precipitation or a

gel filtration column.

Ethanol Precipitation:

Add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of ice-cold absolute ethanol to

the labeling reaction mixture.

Incubate at -20°C for at least 1 hour.

Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.

Carefully decant the supernatant.

Wash the pellet with 70% ethanol and centrifuge again.

Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).
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Gel Filtration: Follow the manufacturer's instructions for the selected column to separate

the labeled probe from the free dye.

Quantification: Determine the concentration and labeling efficiency of the 5-TRITC labeled

probe using a spectrophotometer.

II. In Situ Hybridization using a 5-TRITC Labeled Probe
This protocol provides a general workflow for performing FISH on paraffin-embedded tissue

sections. Optimization of fixation, permeabilization, and hybridization conditions may be

necessary depending on the sample type and target sequence.

A. Materials:

Paraffin-embedded tissue sections on slides

Xylene

Ethanol (100%, 95%, 70%)

Phosphate-Buffered Saline (PBS)

Proteinase K

4% Paraformaldehyde (PFA) in PBS

Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

5-TRITC labeled probe

Wash Buffers (e.g., 2x SSC, 0.1x SSC)

DAPI (4',6-diamidino-2-phenylindole) for counterstaining

Antifade mounting medium

B. Protocol:

Deparaffinization and Rehydration:
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Immerse slides in xylene to remove paraffin.

Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol, followed

by PBS.[4]

Permeabilization:

Treat the sections with Proteinase K to digest proteins and improve probe accessibility.[4]

[5] The concentration and incubation time need to be optimized for the specific tissue.[4]

Post-Fixation: Fix the sections again with 4% PFA to preserve the cellular morphology.[6]

Pre-hybridization: Incubate the slides in hybridization buffer without the probe for at least 1

hour at the hybridization temperature. This step helps to block non-specific binding sites.[6]

Hybridization:

Denature the 5-TRITC labeled probe by heating it at 95°C for 2 minutes.[4]

Apply the denatured probe, diluted in hybridization buffer, to the tissue section.

Cover with a coverslip and seal to prevent evaporation.

Incubate overnight in a humidified chamber at a temperature optimized for your probe and

target (typically between 37°C and 65°C).[7][8]

Post-Hybridization Washes:

Carefully remove the coverslip.

Wash the slides with increasing stringency to remove unbound and non-specifically bound

probes. This typically involves washes with decreasing concentrations of SSC at

increasing temperatures.[5]

Counterstaining and Mounting:

Counterstain the nuclei with DAPI.

Mount the slides with an antifade mounting medium to preserve the fluorescence signal.
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Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with

appropriate filters for 5-TRITC (Rhodamine filter set) and DAPI.

Data Presentation
To facilitate the comparison of performance, the following table summarizes key quantitative

parameters for 5-TRITC and other commonly used fluorophores in ISH. Note that these values

can vary depending on the experimental conditions.

Fluorophor
e

Excitation
(nm)

Emission
(nm)

Quantum
Yield

Photostabili
ty

Signal
Intensity

5-TRITC ~555 ~580 Moderate Moderate Good

FITC ~495 ~519 Moderate Low Good

Cy3 ~550 ~570 High High Very Good

Cy5 ~649 ~670 High High Excellent

Alexa Fluor

555
~555 ~565 High High Excellent

Mandatory Visualizations
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Probe Labeling with 5-TRITC
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Caption: Workflow for 5-TRITC based in situ hybridization.
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Amine-Modified Probe R-NH2

Labeled Probe R-NH-C(=S)-NH-R'

Thioure_a Bond Formation

5-TRITC R'-N=C=S

Click to download full resolution via product page

Caption: Chemical reaction of 5-TRITC with an amine-modified probe.

Troubleshooting
Common issues in FISH experiments and their potential solutions are outlined below.[5]
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Issue Possible Cause Suggested Solution

No Signal or Weak Signal

- Inefficient probe labeling-

Insufficient probe

concentration- Poor probe

penetration- Over-fixation of

the sample

- Verify labeling efficiency-

Increase probe concentration

or hybridization time- Optimize

permeabilization step (e.g.,

Proteinase K

concentration/time)- Adjust

fixation time

High Background

- Non-specific probe binding-

Insufficient washing- Probe

concentration too high

- Increase stringency of post-

hybridization washes (higher

temperature, lower salt

concentration)- Optimize probe

concentration- Include blocking

agents in the pre-hybridization

buffer

Uneven or Patchy Signal

- Uneven distribution of probe-

Incomplete permeabilization or

denaturation- Air bubbles

during hybridization

- Ensure uniform application of

the probe solution- Optimize

permeabilization and

denaturation steps for

consistency- Be careful to

avoid air bubbles when placing

the coverslip

For more advanced signal enhancement, consider using doubly labeled probes, which can

significantly increase the fluorescence signal intensity without compromising specificity.[9][10]

This involves labeling the oligonucleotide probe at both the 5' and 3' ends.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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